molecular formula C18H21NO5 B11214523 Dimethyl 4-(4-ethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(4-ethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11214523
M. Wt: 331.4 g/mol
InChI Key: GLEWFVNKTKMJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-(4-ethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This class of compounds is known for its diverse applications in medicinal chemistry, particularly as calcium channel blockers. The compound’s structure features a dihydropyridine ring substituted with ethoxyphenyl and methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-(4-ethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 4-ethoxybenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are chosen to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-(4-ethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to tetrahydropyridine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Dimethyl 4-(4-ethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying dihydropyridine chemistry.

    Biology: Investigated for its potential as a calcium channel blocker, which can influence cellular processes such as muscle contraction and neurotransmitter release.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, particularly hypertension and angina.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily by acting as a calcium channel blocker. It binds to the L-type calcium channels on the cell membrane, inhibiting the influx of calcium ions into the cell. This action leads to the relaxation of smooth muscle cells, particularly in the cardiovascular system, resulting in vasodilation and reduced blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction .

Comparison with Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar therapeutic applications.

    Felodipine: Known for its high vascular selectivity and used in the management of hypertension.

Uniqueness: Dimethyl 4-(4-ethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the ethoxyphenyl group may enhance its lipophilicity and membrane permeability, potentially leading to improved bioavailability and efficacy compared to other dihydropyridine derivatives .

Properties

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

dimethyl 4-(4-ethoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H21NO5/c1-5-24-13-8-6-12(7-9-13)16-14(17(20)22-3)10-19(2)11-15(16)18(21)23-4/h6-11,16H,5H2,1-4H3

InChI Key

GLEWFVNKTKMJHV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC

Origin of Product

United States

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